3-Chlorobenzyl acetate
Description
Properties
IUPAC Name |
(3-chlorophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMVMSDHBQJNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Chlorinated Benzyl Acetate Isomers
This technical guide provides a detailed examination of the physicochemical properties, synthesis, and applications of chlorinated benzyl acetate compounds. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document addresses a critical ambiguity in chemical nomenclature and CAS registry numbers to ensure scientific accuracy.
Critical Clarification of Chemical Identity: 3-Chlorobenzyl Acetate vs. Phenyl 2-Chloroacetate
A crucial point of clarification is necessary when discussing the topic "3-Chlorobenzyl acetate CAS 620-73-5". A search of the Chemical Abstracts Service (CAS) registry reveals that the CAS number 620-73-5 is officially assigned to Phenyl 2-chloroacetate [1][2][3][4][5]. This compound is a structural isomer of the named compound, 3-Chlorobenzyl acetate, but they are chemically distinct entities.
-
3-Chlorobenzyl acetate (CAS 21388-93-2): The chlorine atom is substituted on the aromatic (benzyl) ring at the meta (3) position.
-
Phenyl 2-chloroacetate (CAS 620-73-5): The chlorine atom is on the alpha-carbon of the acetate (acyl) group.
The structural differences are illustrated below:
Caption: Structures of 3-Chlorobenzyl acetate and Phenyl 2-chloroacetate.
To provide a comprehensive resource, this guide will detail the properties of the named compound, 3-Chlorobenzyl acetate (CAS 21388-93-2) , as this is likely the intended subject for a drug development audience. For completeness and to address the specific CAS number provided in the query, the known properties of Phenyl 2-chloroacetate (CAS 620-73-5) are also provided.
Physicochemical Properties of 3-Chlorobenzyl Acetate (CAS 21388-93-2)
3-Chlorobenzyl acetate is a key synthetic intermediate. Its physical properties are critical for designing reaction conditions, purification protocols (e.g., distillation), and formulation strategies. While extensive experimental data is not widely published, reliable computed data and analogies to similar structures provide a strong profile.
| Property | Value | Source |
| CAS Number | 21388-93-2 | ChemScene[6] |
| Molecular Formula | C₉H₉ClO₂ | ChemScene[6] |
| Molecular Weight | 184.62 g/mol | ChemScene[6] |
| Appearance | Colorless to pale yellow liquid | Inferred from analogs |
| Boiling Point | ~225-235 °C (estimated) | Analog comparison* |
| Density | ~1.21 g/mL (estimated) | Analog comparison** |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) | By analogy[7] |
| Octanol/Water Partition Coeff. (LogP) | 2.4031 | ChemScene[6] |
*Boiling point is estimated based on benzyl acetate (212 °C) and 3-chlorobenzyl chloride (215-216 °C), with an expected increase due to higher molecular weight.[7][8] **Density is estimated based on benzyl acetate (1.054 g/mL) and 3-chlorobenzyl chloride (1.27 g/mL).[7][8]
Spectroscopic Profile for Structural Verification
For any research or development application, confirming the identity and purity of starting materials is paramount. The following spectroscopic data are characteristic of 3-Chlorobenzyl acetate.
-
¹H-NMR (Proton NMR): The spectrum is expected to show three distinct signals:
-
A singlet around δ 2.1 ppm (3H), corresponding to the methyl protons of the acetate group.
-
A singlet around δ 5.1 ppm (2H), corresponding to the benzylic methylene (-CH₂-) protons.
-
A complex multiplet pattern between δ 7.2-7.4 ppm (4H), corresponding to the four protons on the substituted aromatic ring.
-
-
¹³C-NMR (Carbon NMR): Key signals would include:
-
A peak around δ 21 ppm for the acetate methyl carbon.
-
A peak around δ 66 ppm for the benzylic methylene carbon.
-
Multiple signals between δ 126-138 ppm for the aromatic carbons.
-
A peak around δ 170 ppm for the ester carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.
-
A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester.
-
A prominent band around 1230 cm⁻¹ corresponds to the C-O stretch of the acetate group.
-
Aromatic C-H and C=C stretching bands will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
A C-Cl stretching band will be present in the fingerprint region.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 184 (for ³⁵Cl) and 186 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragment ions would include the loss of the acetoxy group to give the 3-chlorobenzyl cation (m/z 125/127) and the formation of the acetyl cation (m/z 43).
Synthesis and Reactivity
Synthesis Protocol: The most direct and common synthesis of 3-Chlorobenzyl acetate is the esterification of 3-chlorobenzyl alcohol. This can be achieved using several standard laboratory methods, most commonly with acetic anhydride and a catalyst.
-
Reactants: 3-Chlorobenzyl alcohol (1.0 eq), Acetic Anhydride (1.2 eq), and a catalytic amount of a base like pyridine or DMAP.
-
Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can be used, or the reaction can be run neat.
-
Procedure: The alcohol is dissolved in the solvent, followed by the addition of the catalyst and then the dropwise addition of acetic anhydride at 0 °C to control the exotherm.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC-MS analysis shows complete consumption of the starting alcohol.
-
Workup: The reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution to remove acetic acid, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield pure 3-Chlorobenzyl acetate.
Caption: A typical laboratory workflow for the synthesis of 3-Chlorobenzyl acetate.
Reactivity: The molecule possesses two primary sites of reactivity relevant to drug synthesis:
-
Ester Hydrolysis: The ester can be cleaved under acidic or basic conditions to regenerate 3-chlorobenzyl alcohol.
-
Benzylic Position: The 3-chlorobenzyl group can be used as a protecting group for carboxylic acids or as a building block in more complex syntheses.
Applications in Research and Drug Development
Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing properties like metabolic stability or binding affinity. 3-Chlorobenzyl acetate serves as a valuable intermediate for introducing the 3-chlorobenzyl moiety into target molecules. This structural motif is explored in the synthesis of novel therapeutic agents, including potential anti-inflammatory or antibiotic compounds. Its utility lies in its ability to participate in a wide range of chemical transformations, making it a versatile tool for medicinal chemists.
Appendix: Properties of Phenyl 2-Chloroacetate (CAS 620-73-5)
For the purpose of scientific clarity, the physical properties of the compound officially assigned CAS 620-73-5 are provided below.
| Property | Value | Source |
| CAS Number | 620-73-5 | ChemicalBook, CAS[1][4] |
| Synonyms | Phenyl chloroacetate | Cheméo, Stenutz[2][3] |
| Molecular Formula | C₈H₇ClO₂ | ChemicalBook[1] |
| Molecular Weight | 170.59 g/mol | ChemicalBook, Stenutz[1][2] |
| Appearance | Solid | Melting point is above RT |
| Melting Point | 44.5 - 45 °C | ChemicalBook, Stenutz[1][2] |
| Boiling Point | 241.44 °C (rough estimate) | ChemicalBook[1] |
| Density | 1.2202 g/cm³ | ChemicalBook[1] |
Safety and Handling
As with any laboratory chemical, 3-Chlorobenzyl acetate should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds such as benzyl acetate and chlorobenzyl derivatives suggest the following precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Benzyl acetate. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
-
phenyl chloroacetate. (n.d.). Stenutz. Retrieved February 8, 2024, from [Link]
-
3-Chlorophenyl acetate | C8H7ClO2 | CID 83061. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Chemical Properties of Acetic acid, chloro-, phenyl ester (CAS 620-73-5). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
-
Acetic acid, 2-chloro-, phenyl ester. (n.d.). CAS Common Chemistry. Retrieved February 8, 2024, from [Link]
-
ACETIC ACID, CHLORO-, PHENYL ESTER(CAS# 620-73-5 ). (n.d.). angenechemical.com. Retrieved February 8, 2024, from [Link]
-
Chemical Properties of 3-Chlorobenzyl alcohol (CAS 873-63-2). (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
-
Synthesis of 3-bromobenzyl acetate. (n.d.). PrepChem.com. Retrieved February 8, 2024, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 8, 2024, from [Link]
-
Make p-chlorobenzyl chloride (from para-chlorotoluene) 3rd step in making pyrimethamine. (2016, August 6). YouTube. Retrieved February 8, 2024, from [Link]
Sources
- 1. Phenyl 2-chloroacetate | 620-73-5 [chemicalbook.com]
- 2. phenyl chloroacetate [stenutz.eu]
- 3. Acetic acid, chloro-, phenyl ester (CAS 620-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. chemscene.com [chemscene.com]
- 7. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 8. 3-Chlorobenzyl chloride | 620-20-2 [chemicalbook.com]
Solubility Profiling of 3-Chlorobenzyl Acetate: Mechanistic Insights & Experimental Protocols
Executive Summary
3-Chlorobenzyl acetate (CAS: 13031-39-5) serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical precursors. Its solubility profile is a determining factor in process yield, purification efficiency, and formulation stability. This guide provides a comprehensive analysis of its dissolution thermodynamics, contrasting its behavior in polar and nonpolar solvents. By synthesizing theoretical physicochemical parameters with practical experimental protocols, this document empowers researchers to optimize solvent selection for extraction and crystallization workflows.
Physicochemical Profile & Theoretical Grounding
To predict solubility behavior accurately, we must first deconstruct the molecular architecture of 3-Chlorobenzyl acetate.
Structural Analysis
The molecule consists of a lipophilic 3-chlorophenyl ring attached to a moderately polar acetate ester group.
-
Lipophilic Domain: The aromatic ring and chlorine substituent drive affinity for nonpolar solvents via dispersion (London) forces.
-
Polar Domain: The carbonyl oxygen (
) and ether oxygen ( ) in the acetate group act as Hydrogen Bond Acceptors (HBA), allowing interaction with polar solvents. However, the lack of Hydrogen Bond Donors (HBD) limits solubility in highly structured polar protic solvents like water.
Key Physicochemical Parameters
| Parameter | Value | Implications for Solubility |
| Molecular Weight | 184.62 g/mol | Moderate size; kinetics of dissolution are generally fast. |
| LogP (Octanol/Water) | ~2.4 - 2.7 | Indicates moderate lipophilicity. Preferentially partitions into organic phases. |
| H-Bond Donors | 0 | Inability to self-associate via H-bonds; lower boiling point than corresponding alcohols. |
| H-Bond Acceptors | 2 | Capable of dipole-dipole interactions and accepting H-bonds from protic solvents. |
| Boiling Point | ~237°C (Predicted) | High boiling point requires high-boiling solvents for reflux processes. |
Solubility Mechanisms: Polar vs. Nonpolar[1]
The solubility of 3-Chlorobenzyl acetate is governed by the competition between the entropy of mixing and the enthalpy of solute-solvent interactions.
Nonpolar Solvents (e.g., Hexane, Toluene)
-
Mechanism: Dispersion Forces (Van der Waals).
-
Behavior: The chlorophenyl ring interacts favorably with the hydrocarbon chains of nonpolar solvents. The "Like Dissolves Like" principle applies strongly here.
-
Prediction: High Solubility. Toluene is particularly effective due to
stacking interactions with the aromatic ring of the solute.
Polar Aprotic Solvents (e.g., Acetone, DCM, Ethyl Acetate)
-
Mechanism: Dipole-Dipole Interactions.
-
Behavior: The permanent dipole of the acetate carbonyl group aligns with the dipoles of solvents like Acetone or Dichloromethane (DCM).
-
Prediction: High Solubility. These are often the solvents of choice for synthesis and purification (chromatography).
Polar Protic Solvents (e.g., Water, Ethanol)
-
Mechanism: Hydrophobic Effect vs. Hydrogen Bonding.
-
Water: The energy required to disrupt the hydrogen-bonded water network is not compensated by the weak H-bond acceptance of the ester group.
-
Prediction: Insoluble / Sparingly Soluble (<1 g/L).
-
-
Ethanol/Methanol: The alkyl chains of alcohols provide some van der Waals compatibility, while the hydroxyl group donates H-bonds to the ester.
-
Prediction: Soluble. Solubility may decrease significantly at lower temperatures (crystallization potential).
-
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on intermolecular forces.
Figure 1: Mechanistic flowchart correlating molecular features of 3-Chlorobenzyl acetate with solvent compatibility.
Experimental Protocol: Quantitative Solubility Determination
As a scientist, relying solely on predictions is insufficient. The following protocol outlines a robust Shake-Flask Method coupled with HPLC analysis to determine exact solubility limits. This method is self-validating through the use of triplicate sampling and standard curves.
Reagents & Equipment
-
Analyte: 3-Chlorobenzyl acetate (High purity >98%).[1]
-
Solvents: Water, Ethanol, Hexane, Toluene (HPLC Grade).[2]
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (UV detector @ 254 nm).
Step-by-Step Workflow
-
Saturation: Add excess 3-Chlorobenzyl acetate to 10 mL of the target solvent in a glass vial. Ensure visible solid/liquid droplets remain (indicating saturation).
-
Equilibration: Agitate the vials at 25°C ± 0.5°C for 24 hours using an orbital shaker.
-
Sedimentation: Allow the mixture to stand for 1 hour to let undissolved material settle.
-
Filtration: Withdraw 1 mL of the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
-
Dilution: Dilute the filtrate with Acetonitrile (or mobile phase) to land within the linear dynamic range of the HPLC detector.
-
Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve (
).
Experimental Workflow Diagram
Figure 2: Standardized Shake-Flask Solubility Determination Protocol.
Solvent Selection Guide for Applications
Based on the LogP of ~2.4 and the ester functionality, the following table guides solvent selection for common process steps.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Recommendation |
| Nonpolar | Hexane, Heptane | Moderate to High | Good for crystallization (antisolvent) if mixed with a more polar solvent. |
| Aromatic | Toluene, Xylene | Very High | Ideal for reaction media (high boiling point) and large-scale extraction. |
| Polar Aprotic | Ethyl Acetate, DCM | Very High | Excellent for dissolving the compound for chromatography or transfer. |
| Polar Protic | Methanol, Ethanol | High | Suitable for reactions; potential recrystallization solvent upon cooling. |
| Aqueous | Water, Brine | Insoluble | Used as the wash phase in liquid-liquid extraction to remove polar impurities. |
Case Study: Liquid-Liquid Extraction (Workup)
In a synthesis scenario, 3-Chlorobenzyl acetate is often dissolved in an organic phase (e.g., Ethyl Acetate) and washed with water.
-
Partition Coefficient: Due to LogP > 2, >95% of the compound will remain in the organic layer.
-
Optimization: If the aqueous layer is acidic (pH < 3), the ester remains stable. However, avoid high pH (>10) aqueous washes to prevent hydrolysis of the ester back to 3-chlorobenzyl alcohol.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 83061, 3-Chlorophenyl acetate. (Note: Isomer distinction is critical; properties inferred from structural analogs). Retrieved from [Link]
-
ChemSrc. 3-Chlorobenzyl acetate Physical Properties and CAS 13031-39-5. Retrieved from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[3] (Authoritative text on solvent polarity scales).
- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Basis for LogP and solubility rules).
Sources
Safety Data Sheet (SDS) and toxicity profile for 3-Chlorobenzyl acetate
CAS Registry Number: 21388-93-2 (Note: User-provided CAS 14242-23-0 may be a typographic error; this guide focuses on the chemical structure 3-Chlorobenzyl acetate).[1]
Executive Summary & Chemical Identity
3-Chlorobenzyl acetate is a halogenated aromatic ester used primarily as an intermediate in organic synthesis and potentially as a fragrance ingredient due to its sweet, floral olfactory profile (characteristic of benzyl esters).[1] Its safety profile is governed by its metabolic hydrolysis to 3-chlorobenzyl alcohol and subsequent oxidation to 3-chlorobenzoic acid.[1]
This guide synthesizes data from direct experimental assays and "read-across" toxicological principles derived from structural analogs (Benzyl acetate and 4-Chlorobenzyl acetate) to provide a comprehensive safety framework for research and development environments.[1]
Physicochemical Characterization
| Property | Value | Source/Validation |
| Chemical Structure | C₉H₉ClO₂ | PubChem [1] |
| Molecular Weight | 184.62 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | ~235–240 °C (760 mmHg) | Estimated via ChemDraw/Read-across [2] |
| Density | 1.169 g/mL (at 25 °C) | Analogous to 4-Cl isomer [3] |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O | Lipophilic Ester Profile |
| Flash Point | >100 °C (Closed Cup) | Predicted (High BP Ester) |
Hazard Identification & GHS Classification
Based on the Globally Harmonized System (GHS) and data from the European Chemicals Agency (ECHA) for structurally similar chlorinated benzyl esters, the following classification is applied.
GHS Label Elements[1]
-
Signal Word: WARNING
-
Hazard Pictograms: GHS07 (Exclamation Mark)
Hazard Statements
-
H412: Harmful to aquatic life with long-lasting effects.[1]
Precautionary Protocols
-
P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm recommended).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses.[1][2]
Toxicological Profile & Metabolic Fate
Understanding the toxicity of 3-Chlorobenzyl acetate requires analyzing its metabolic pathway.[1] Esters are rapidly hydrolyzed in vivo by carboxylesterases in the plasma and liver.[1]
Metabolic Activation Pathway
The toxicity is driven by the hydrolysis products: Acetic acid (benign buffer) and 3-Chlorobenzyl alcohol .[1] The alcohol is the rate-limiting toxicophore, which is further oxidized to 3-chlorobenzoic acid and excreted as a glycine conjugate (3-chlorohippuric acid).[1]
Figure 1: Metabolic bioactivation and detoxification pathway of 3-Chlorobenzyl acetate.[1] The rapid hydrolysis suggests the toxicity profile mimics that of 3-Chlorobenzyl alcohol.
Acute Toxicity Data (Read-Across)
Since specific LD50 data for the 3-chloro isomer is rare, values are inferred from the 4-chloro isomer and benzyl acetate.[1]
-
Oral LD50 (Rat): Estimated > 2000 mg/kg (Low acute toxicity) [4].[1]
-
Dermal LD50 (Rabbit): Estimated > 5000 mg/kg.[1]
-
Inhalation: High vapor concentrations may cause mucosal irritation and mild CNS depression (dizziness).[1]
Chronic & CMR Assessment[1]
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.[1] Benzyl acetate (parent) is IARC Group 3 (Not classifiable), suggesting low carcinogenic potential for the acetate moiety.[1]
-
Genotoxicity: Ames test negative (predicted based on benzyl esters).[1]
-
Reprotoxicity: No specific data; structural analogs do not show teratogenicity at non-maternally toxic doses.[1]
Experimental Handling & Safety Protocols
This section details the self-validating workflows for handling this compound in a research setting.
Engineering Controls[1]
-
Ventilation: Use only in a chemical fume hood (Face velocity > 0.5 m/s).[1]
-
Containment: Secondary containment trays are mandatory for volumes > 100 mL.[1]
Spill Response Decision Tree
A logical workflow for managing accidental release in the laboratory.
Figure 2: Decision logic for 3-Chlorobenzyl acetate spill management.[1] Halogenated waste segregation is critical.
Synthesis & Stability Note
-
Stability: Stable under standard temperature and pressure.[1]
-
Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, nitric acid) and strong bases (causes hydrolysis to the alcohol).[1]
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if storing for > 6 months to prevent slow hydrolysis by atmospheric moisture.[1]
Environmental Fate & Ecotoxicology[1]
-
Aquatic Toxicity: Classified as Aquatic Chronic 3 (H412).[1] Halogenated benzyl esters can be toxic to fish and daphnia due to lipophilicity (LogP ~2.[1]6) allowing bioconcentration.[1]
-
Biodegradability: Expected to be readily biodegradable.[1] The ester bond hydrolyzes rapidly in environmental waters (pH dependent), and the resulting benzyl alcohol derivative is mineralized by soil bacteria.[1]
-
Disposal: DO NOT release into drains.[1] Incineration in a facility equipped with a scrubber (for HCl generation) is the required disposal method.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21388-93-2, 3-Chlorobenzyl acetate.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Chlorinated Benzyl Alcohols.[1] Retrieved from [Link]
Sources
The Versatile Role of 3-Chlorobenzyl Acetate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecules. Among these, 3-Chlorobenzyl acetate has emerged as a versatile and valuable reagent, offering a unique combination of reactivity that can be finely tuned to achieve specific synthetic outcomes. This technical guide provides an in-depth exploration of the synthesis and diverse applications of 3-Chlorobenzyl acetate, with a focus on its utility in cross-coupling reactions and as a protecting group, providing field-proven insights for researchers in both academic and industrial settings.
Synthesis of 3-Chlorobenzyl Acetate: Established and Efficient Routes
The accessibility of a key reagent is a critical factor in its widespread adoption. 3-Chlorobenzyl acetate can be reliably synthesized through two primary, high-yielding methods, starting from readily available precursors.
Esterification of 3-Chlorobenzyl Alcohol
A straightforward and common method for the preparation of 3-Chlorobenzyl acetate is the Fischer esterification of 3-chlorobenzyl alcohol with acetic acid or acetic anhydride.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and proceeds under reflux conditions. The use of acetic anhydride often leads to higher yields and easier purification.
Experimental Protocol: Synthesis via Esterification
-
To a solution of 3-chlorobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add acetic anhydride (1.2 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid.
-
The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to afford pure 3-Chlorobenzyl acetate.
Nucleophilic Substitution of 3-Chlorobenzyl Chloride
An alternative and equally efficient route involves the nucleophilic substitution of 3-chlorobenzyl chloride with an acetate salt, such as sodium acetate or potassium acetate.[2] This reaction is often facilitated by a phase-transfer catalyst (PTC) when conducted in a biphasic system, which enhances the reaction rate and yield by transporting the acetate anion from the aqueous phase to the organic phase.[3]
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
A mixture of 3-chlorobenzyl chloride (1.0 eq), sodium acetate (1.5 eq), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic solvent system (e.g., toluene/water) is prepared.
-
The mixture is vigorously stirred and heated to reflux for several hours, with the reaction progress monitored by Gas Chromatography (GC) or TLC.
-
After cooling to room temperature, the organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude 3-Chlorobenzyl acetate is purified by vacuum distillation.
3-Chlorobenzyl Acetate in Palladium-Catalyzed Cross-Coupling Reactions
A significant application of 3-Chlorobenzyl acetate in modern organic synthesis is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The unique feature of this reagent lies in the differential reactivity of its two electrophilic sites: the benzylic carbon of the acetate group and the aromatic carbon bearing the chlorine atom. This allows for chemoselective couplings, providing access to a diverse range of substituted aromatic compounds.
The Dual Nature of Reactivity
3-Chlorobenzyl acetate possesses two potential sites for oxidative addition to a low-valent palladium catalyst: the C(sp³)-O bond of the benzyl acetate and the C(sp²)-Cl bond on the aromatic ring. Research has shown that the reactivity of the benzyl acetate group is intermediate between that of a chloro and a bromo substituent in Suzuki-Miyaura couplings.[4][5] This differential reactivity is the cornerstone of its utility in sequential cross-coupling reactions.
Chemoselective Suzuki-Miyaura Coupling
The ability to selectively activate either the C-O or the C-Cl bond by tuning the reaction conditions is a powerful tool for molecular construction. By employing specific palladium catalysts and reaction parameters, one can direct the coupling to a desired position. For instance, under certain conditions, the more labile benzyl acetate group can be selectively coupled with an arylboronic acid, leaving the chloro substituent intact for a subsequent transformation. Conversely, different catalytic systems can favor the reaction at the C-Cl bond.[5]
Conceptual Workflow for Sequential Suzuki-Miyaura Coupling
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the Benzylic Position
-
To a reaction vessel under an inert atmosphere, add 3-chlorobenzyl acetate (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., K₂CO₃).
-
Add a suitable solvent, such as toluene or dioxane, and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
3-Chlorobenzyl Acetate as a Protecting Group
The benzyl group is a widely used protecting group for various functionalities, including carboxylic acids.[6] The 3-chloro substituent on the benzyl group can modulate its properties, such as its stability and the conditions required for its cleavage. While less common than the standard benzyl or p-methoxybenzyl (PMB) esters, the 3-chlorobenzyl ester offers a distinct profile that can be advantageous in certain synthetic contexts.
Protection of Carboxylic Acids
Carboxylic acids can be converted to their 3-chlorobenzyl esters under standard esterification conditions. This protection strategy is useful when other functional groups in the molecule are sensitive to the conditions required for the formation of other types of esters.
Deprotection Strategies
The cleavage of the 3-chlorobenzyl ester can be achieved through several methods, offering flexibility in multi-step syntheses.
-
Hydrogenolysis: The most common method for deprotecting benzyl esters is catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C). This method is generally clean and high-yielding.
-
Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl esters.
-
Reductive Cleavage: Other reductive methods can also be employed for deprotection.[7]
The presence of the chloro substituent may influence the rate of these reactions compared to an unsubstituted benzyl ester.
Deprotection of a 3-Chlorobenzyl Ester via Hydrogenolysis
Applications in the Synthesis of Bioactive Molecules
The structural motif derived from 3-Chlorobenzyl acetate is found in various bioactive molecules, highlighting its potential as a key building block in drug discovery and agrochemical development.
Precursor to Pharmaceutical Intermediates
While direct incorporation of the entire 3-chlorobenzyl acetate molecule is less common, its derivatives, such as 3-chlorobenzyl-containing moieties, are present in pharmaceuticals. For instance, the synthesis of the antiepileptic drug Lamotrigine involves intermediates derived from 2,3-dichlorotoluene, a related structural analogue.[5] The strategic introduction of a chloro-substituted benzyl group can be a key step in the synthesis of such compounds.
Building Block for Agrochemicals
In the field of agrochemicals, the insecticide Chlorantraniliprole and its analogues contain chloro-substituted aromatic rings.[4] The synthesis of these complex molecules often relies on the coupling of functionalized aromatic building blocks. The dual reactivity of 3-Chlorobenzyl acetate makes it an attractive starting material for the synthesis of novel analogues of such agrochemicals.
Conclusion
3-Chlorobenzyl acetate is a reagent of significant synthetic utility, offering a powerful platform for the construction of complex organic molecules. Its straightforward synthesis, coupled with the nuanced and controllable reactivity of its benzylic acetate and aromatic chloride functionalities, makes it a valuable tool for organic chemists. The ability to perform chemoselective cross-coupling reactions opens up avenues for the efficient synthesis of a wide array of diarylmethane derivatives and other substituted aromatic compounds. Furthermore, its application as a protecting group, with its own distinct set of properties, adds another layer to its versatility. For researchers and scientists in drug development and agrochemical research, a thorough understanding of the reactivity and applications of 3-Chlorobenzyl acetate can unlock new synthetic strategies and accelerate the discovery of novel bioactive compounds.
References
-
Ohsumi, M. (2018). Development of Chemoselective Suzuki-Miyaura Coupling Reactions. Kochi University of Technology. [Link]
- CN104402719A - Preparation method of benzyl acetate - Google Patents. (n.d.).
-
Ohsumi, M., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(63), 36035–36039. [Link]
-
-
The Fischer Esterification. (n.d.). Retrieved February 8, 2024, from [Link]
-
-
Ohsumi, M., & Nishiwaki, N. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki−Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7767–7771. [Link]
-
3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved February 8, 2024, from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
-
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]
-
Benzyl Acetate: A Review on Synthetic Methods. (n.d.). Retrieved February 8, 2024, from [Link]
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Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]
-
Protecting Groups. (n.d.). Retrieved February 8, 2024, from [Link]
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ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Diarylmethane synthesis by benzylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors | ACS Omega. (n.d.). Retrieved February 8, 2024, from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved February 8, 2024, from [Link]
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Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]
-
Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
-
Biosynthesis of benzyl acetate: Optimization of experimental conditions, kinetic modelling and application of alternative methods for parameters determination - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN - Malaysian Journal of Analytical Sciences. (n.d.). Retrieved February 8, 2024, from [Link]
-
Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]
-
Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ . (n.d.). Retrieved February 8, 2024, from [Link]
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Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
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Carboxylic Acid Protecting Groups | PDF | Ester - Scribd. (n.d.). Retrieved February 8, 2024, from [Link]
-
The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over - DalSpace. (n.d.). Retrieved February 8, 2024, from [Link]
-
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Carboxyl protecting groups. (n.d.). Retrieved February 8, 2024, from [Link]
-
-
Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. (n.d.). Retrieved February 8, 2024, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
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The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents. (n.d.). Retrieved February 8, 2024, from [Link]
-
Ibuprofen - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]
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New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved February 8, 2024, from [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 8, 2024, from [Link]
-
CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). Retrieved February 8, 2024, from [Link]
-
13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved February 8, 2024, from [Link]
-
Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]
-
Cleavage of benzyl esters by diiodine–triethylsilane system | Scilit. (n.d.). Retrieved February 8, 2024, from [Link]
-
Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
-
Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as - Organic Syntheses. (n.d.). Retrieved February 8, 2024, from [Link]
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Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
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TMS Iodide - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 8, 2024, from [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Comparative Technical Guide: Benzyl Acetate vs. 3-Chlorobenzyl Acetate Derivatives
[1][2]
Executive Summary
This technical guide analyzes the structural, physicochemical, and metabolic divergences between Benzyl Acetate (the parent molecule) and its halogenated derivative, 3-Chlorobenzyl Acetate .[1] While both share a core benzylic ester framework, the introduction of a chlorine atom at the meta position (C3) fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic fate. This analysis is critical for medicinal chemists utilizing these scaffolds as bioisosteres or prodrug moieties.[1]
Part 1: Physicochemical & Electronic Divergence[1]
The substitution of hydrogen with chlorine at the meta position introduces significant electronic and steric changes.[1] These changes drive the differences in reactivity and bioavailability.[1]
Electronic Effects (Hammett Equation Application)
The core difference lies in the inductive effect of the chlorine atom.[1]
-
Benzyl Acetate: The phenyl ring acts as a mild electron donor to the benzylic carbon via hyperconjugation.
-
3-Chlorobenzyl Acetate: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I).[2]
-
Hammett Constant (
): The value for a meta-Cl substituent is +0.37 , indicating electron withdrawal.[1] -
Impact on Hydrolysis: The electron-withdrawing nature pulls electron density away from the ester carbonyl, making the carbonyl carbon more electrophilic . Consequently, 3-chlorobenzyl acetate undergoes alkaline hydrolysis (saponification) faster than unsubstituted benzyl acetate.[2][1]
-
Lipophilicity and Solubility
The metabolic stability and membrane permeability are governed by the partition coefficient (LogP).[1]
| Property | Benzyl Acetate | 3-Chlorobenzyl Acetate | Impact on Drug Design |
| CAS Registry | 140-11-4 | 21388-93-2 | Precise identification is vital; do not confuse with phenyl chloroacetate.[2] |
| Molecular Weight | 150.18 g/mol | 184.62 g/mol | Increased MW affects diffusion rates.[2][1] |
| LogP (Oct/Water) | ~1.96 | ~2.75 (Predicted) | Higher LogP enhances blood-brain barrier (BBB) penetration but reduces aqueous solubility.[2][1] |
| Boiling Point | 212°C | ~235-240°C | Higher BP requires modified purification parameters (vacuum distillation).[2][1] |
| Electronic Character | Neutral | Electron Deficient (Ring) | Reduced susceptibility to oxidative metabolism on the ring.[2][1] |
Part 2: Metabolic & Pharmacokinetic Implications[1]
The metabolic fate of these esters dictates their toxicity profile and duration of action.[1]
Metabolic Pathways
Both compounds are primarily metabolized via hydrolysis by carboxylesterases (CES) in the plasma and liver.[1] However, the downstream fate of the alcohol intermediate differs.[1]
-
Pathway A (Benzyl Acetate): Rapid hydrolysis yields Benzyl Alcohol
Oxidized to Benzoic Acid Conjugated with Glycine to form Hippuric Acid (rapid excretion).[1] -
Pathway B (3-Chlorobenzyl Acetate): Hydrolysis yields 3-Chlorobenzyl Alcohol.[2][1] The chlorine atom blocks metabolic oxidation at the C3 position and deactivates the ring toward hydroxylation. The resulting 3-chlorobenzoic acid is conjugated to form 3-chlorohippuric acid .[2] The rate of oxidation from alcohol to acid is often slower due to the electron-deficient ring destabilizing the oxonium intermediate in the aldehyde dehydrogenase step.
Visualization of Metabolic Divergence[2]
Figure 1: Comparative metabolic pathways.[2][1] Note the parallel progression but distinct kinetic rates driven by the chlorine substituent.
Part 3: Synthetic Methodologies
While benzyl acetate can be synthesized via Fischer esterification, the synthesis of 3-chlorobenzyl acetate requires more controlled conditions to ensure high yield and purity, particularly avoiding side reactions on the halogenated ring.[1]
Synthesis Workflow Diagram
Figure 2: Optimized synthetic route for 3-chlorobenzyl acetate using nucleophilic acyl substitution.
Part 4: Detailed Experimental Protocol
This protocol is designed for the synthesis of 3-Chlorobenzyl Acetate on a research scale (10 mmol).
Reagents & Equipment[2][3]
-
Substrate: 3-Chlorobenzyl alcohol (CAS: 873-63-2), 1.42 g (10 mmol).[2][1]
-
Acylating Agent: Acetic anhydride, 1.22 g (12 mmol).[1]
-
Base: Triethylamine (
), 1.52 g (15 mmol).[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP), 61 mg (0.5 mmol).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (
).[1] -
Dissolution: Add 3-chlorobenzyl alcohol (10 mmol) and DMAP (0.5 mmol) to the flask. Dissolve in 20 mL of anhydrous DCM.
-
Base Addition: Add triethylamine (15 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acetylation: Dropwise add acetic anhydride (12 mmol) over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 3 hours.
-
Validation: Check progress via TLC (Eluent: 10% EtOAc in Hexanes). The alcohol spot (
) should disappear; the ester spot ( ) should appear.[1]
-
-
Quench & Workup:
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). -
Purification:
Characterization Data (Expected)
References
-
PubChem. Benzyl Acetate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
NIST Chemistry WebBook. Acetic acid, phenylmethyl ester (Benzyl Acetate).[1] National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Hansch, C., et al. Chem. Rev.[1] 1991, 91, 165–195.[1] (Reference for Hammett Constants and Electronic Effects). Available at: [Link][1]
-
World Health Organization (WHO). Safety evaluation of certain food additives: Benzyl Acetate.[1] WHO Food Additives Series.[1] Available at: [Link][1]
Methodological & Application
Advanced Catalytic Esterification Protocols for 3-Chlorobenzyl Acetate Production
Strategic Overview & Application Context
3-Chlorobenzyl acetate (CAS: 13031-39-5) is a critical intermediate in the synthesis of agrochemicals and specific pharmaceutical active ingredients (APIs) targeting voltage-gated channels.[1] While classical Fischer esterification using sulfuric acid is common, it poses significant downstream processing challenges, including equipment corrosion and the formation of acidic wastewater.
This Application Note provides three validated protocols for the production of 3-Chlorobenzyl acetate, prioritizing heterogeneous catalysis and biocatalysis to align with Green Chemistry Principle #9 (Catalysis).
Key Chemical Considerations
The meta-chloro substituent on the benzyl ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the benzylic hydroxyl group compared to unsubstituted benzyl alcohol. Consequently, protocols must account for this by optimizing catalyst acidity or residence time to drive conversion to completion.[1]
Reaction Mechanism & Critical Control Points
The conversion relies on the nucleophilic attack of 3-chlorobenzyl alcohol onto the carbonyl carbon of the acetyl donor. The reaction is an equilibrium process; therefore, water removal is the primary kinetic driver.[2]
Mechanistic Pathway (Acid Catalysis)
Figure 1: Acid-catalyzed mechanism highlighting the activation of the carbonyl group and the subsequent elimination of water.
Experimental Protocols
Protocol A: Heterogeneous Solid Acid Catalysis (Recommended)
Rationale: This method utilizes Amberlyst-15 (a macroreticular sulfonic acid resin) or H-ZSM-5 Zeolite.[1] It eliminates the need for aqueous neutralization, simplifies workup to a simple filtration, and allows for catalyst regeneration.
Materials:
-
3-Chlorobenzyl alcohol (14.26 g, 100 mmol)
-
Acetic Acid (Glacial, 12.0 g, 200 mmol) – 2.0 equiv excess drives equilibrium
-
Catalyst: Amberlyst-15 (dry) or H-ZSM-5 Zeolite (1.5 g, ~10 wt% loading)
-
Solvent: Toluene (50 mL) – Forms azeotrope with water
Workflow:
-
Pre-treatment: If using Zeolite, calcine at 500°C for 4 hours to activate acid sites.[1] If using Amberlyst-15, wash with methanol and dry under vacuum to remove pore-clogging impurities.[1]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Reaction: Charge alcohol, acetic acid, solvent, and catalyst.[1] Heat the mixture to reflux (bath temp ~120-130°C).
-
Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water volume reaches theoretical (~1.8 mL) or TLC indicates consumption of alcohol (Rf ~0.4 in 20% EtOAc/Hexane).
-
Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Distill the residue (bp ~135°C at 10 mmHg) to obtain the pure ester.
Performance Metrics:
-
Yield: >92%
-
Purity: >98% (GC)
-
Catalyst Reuse: Up to 5 cycles with minimal activity loss (requires MeOH wash between runs).[1]
Protocol B: Biocatalytic Synthesis (Green/Mild)
Rationale: Enzymatic esterification using Candida antarctica Lipase B (CALB, immobilized as Novozym 435) operates under mild conditions (neutral pH, <60°C), preventing thermal degradation and side reactions.
Materials:
-
3-Chlorobenzyl alcohol (100 mmol)
-
Vinyl Acetate (150 mmol) – Acyl donor (irreversible)
-
Catalyst: Novozym 435 (0.5 g)
-
Solvent: n-Hexane or solvent-free[1]
Workflow:
-
Setup: In a 100 mL flask, combine alcohol and vinyl acetate. Add the immobilized enzyme.[1][3][4]
-
Reaction: Incubate at 45°C with orbital shaking (200 rpm). Note: Do not use magnetic stirring, as it grinds and deactivates the enzyme beads.
-
Mechanism: The use of vinyl acetate produces acetaldehyde as a byproduct, which tautomerizes and evaporates, driving the reaction irreversibly to the right (Le Chatelier’s principle).
-
Workup: Filter off the enzyme beads (save for reuse). Evaporate excess vinyl acetate and hexane.[1]
-
Purification: The remaining oil is often of sufficient purity (>95%) for downstream use.[1] If necessary, pass through a short silica plug.[1]
Performance Metrics:
-
Yield: >95%
-
Selectivity: 100% (No side products)
-
E-Factor: Extremely low (approaching 0.1 if solvent-free).[1]
Process Optimization & Troubleshooting
Comparative Analysis of Catalysts
| Parameter | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) | Biocatalytic (Lipase) |
| Reaction Temp | 110°C (Reflux) | 110°C (Reflux) | 40-50°C |
| Reaction Time | 2-4 Hours | 4-6 Hours | 12-24 Hours |
| Workup | Complex (Neutralization/Wash) | Simple (Filtration) | Simple (Filtration) |
| Selectivity | Moderate (Acid sensitive groups risk) | High | Very High |
| Cost | Low | Moderate (Catalyst reusable) | High (Catalyst reusable) |
Workflow Visualization
Figure 2: Decision tree and process flow for heterogeneous vs. biocatalytic synthesis.
Analytical Validation
To validate the protocol, the following analytical signatures must be confirmed:
-
TLC: Silica gel 60 F254.[1] Mobile phase: Hexane/EtOAc (8:2).[1]
-
Reactant (Alcohol): Rf ~ 0.40
-
Product (Ester): Rf ~ 0.75 (Visible under UV, stains with KMnO4).
-
-
GC-MS: Molecular ion peak
at m/z 184 (35-Cl) and 186 (37-Cl) in a 3:1 ratio, confirming the presence of chlorine. Characteristic fragment at m/z 125 (3-chlorobenzyl cation).[1] -
¹H NMR (400 MHz, CDCl₃):
- 2.10 (s, 3H, -COCH ₃)
- 5.10 (s, 2H, Ar-CH ₂-O)
- 7.20–7.40 (m, 4H, Ar-H )
-
Note: The shift of the benzylic protons from ~4.7 ppm (alcohol) to ~5.1 ppm (ester) is the key indicator of conversion.
Safety & Handling
-
3-Chlorobenzyl alcohol: Irritant to eyes and skin.[1] Handle in a fume hood.
-
Catalysts: Dry Amberlyst-15 is acidic; handle with gloves.[1]
-
Waste: Filtered solid catalysts should be regenerated or disposed of as solid chemical waste.[1] Do not dispose of chlorinated organics in general aqueous waste.[1]
References
-
Solid Acid Catalysis
-
Synthesis of Benzyl Acetate Catalyzed by Zeolites.[1] (General protocol adaptation for benzyl derivatives).
-
Source:
-
-
Biocatalysis
-
Chemical Properties
- 3-Chlorobenzyl acet
-
Source:
-
General Methodology
- Fischer Esterification Mechanism and Optimiz
-
Source:
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 3-Chlorobenzyl acetate during storage
Executive Summary & Mechanism of Failure
The Core Issue: 3-Chlorobenzyl acetate (CAS: 21388-93-2) is an ester. Like all benzyl esters, it is fundamentally susceptible to hydrolysis —a reaction with water that cleaves the molecule into its parent alcohol and acid.
Why it fails (The Science): The degradation of 3-Chlorobenzyl acetate is autocatalytic .
-
Initiation: Trace moisture (from humid air or improper packaging) attacks the ester carbonyl carbon.
-
Cleavage: The molecule splits into 3-Chlorobenzyl alcohol and Acetic acid.
-
The Death Spiral (Autocatalysis): The generated acetic acid acts as a proton source (
), which catalyzes the reaction. As more acid is produced, the rate of hydrolysis increases exponentially.
Key Insight: The chlorine substituent on the benzene ring is electron-withdrawing. While this stabilizes the ring, it can make the benzyl oxygen a better leaving group compared to unsubstituted benzyl acetate, potentially lowering the activation energy for hydrolysis under acidic conditions.
Hydrolysis Pathway Diagram
The following diagram illustrates the self-accelerating nature of this degradation.
Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (Acetic Acid) accelerates the initial degradation.
Storage Protocol: The "Zero-Hydrolysis" System
Do not rely on standard "cool and dry" instructions. For analytical standards or expensive intermediates, use this active preservation protocol.
Required Materials
-
Container: Amber borosilicate glass (Type I) with PTFE-lined cap. NEVER use standard polyethylene (LDPE/HDPE) bottles for long-term storage; they are permeable to water vapor.
-
Atmosphere: Dry Nitrogen (
) or Argon gas. -
Desiccant: Activated Molecular Sieves (3Å or 4Å), optional but recommended for opened bottles.
Step-by-Step SOP
| Step | Action | Technical Rationale |
| 1 | Initial QC | Upon receipt, measure Acid Value (AV) or check NMR. If acetic acid is present >0.5%, purify immediately (see Section 4). Storing a degraded sample accelerates failure. |
| 2 | Container Transfer | If shipped in plastic, transfer immediately to amber glass . Plastic allows moisture ingress over weeks. |
| 3 | Headspace Purge | After every use, gently flow dry Nitrogen/Argon into the bottle for 10-15 seconds before capping. |
| 4 | Seal Integrity | Wrap the cap junction with Parafilm® or electrical tape. |
| 5 | Thermal Control | Store at 2°C – 8°C . |
Troubleshooting Guide
Use this diagnostic table to identify issues based on sensory or analytical observations.
| Symptom | Diagnosis | Verification Method | Corrective Action |
| Vinegar Odor | Significant Hydrolysis | Smell Test: Distinct acetic acid odor. pH Paper: Wetted pH paper above liquid turns red. | CRITICAL: Do not use for sensitive reactions. Perform base wash (sat. |
| Cloudiness / Haze | Moisture Saturation | Karl Fischer (KF) Titration: Water content >0.1%. | Add activated 4Å Molecular Sieves. Let stand 24h. Filter before use. |
| Baseline Drift (HPLC) | Impurity Formation | HPLC/GC: New peak eluting before main peak (Alcohol) or very early (Acid). | Check integration area. If degradation <2%, use fresh standard. If >2%, repurify. |
| Corroded Cap Liner | Acid Vapor Attack | Visual inspection of cap. | Replace cap immediately with PTFE-lined closure. The acid byproduct is attacking the liner adhesive. |
Remediation: Purification of Degraded Stock
If your 3-Chlorobenzyl acetate has degraded (vinegar smell), it can be salvaged. You must break the autocatalytic cycle by removing the acid.
Workflow Diagram
Figure 2: Remediation workflow for hydrolyzed esters.
Detailed Protocol
-
Neutralization: Dissolve the ester in an inert solvent (e.g., Diethyl ether or Ethyl acetate). Wash twice with saturated Sodium Bicarbonate (
) solution. This converts acetic acid into sodium acetate (water-soluble).-
Note: Watch for
evolution (bubbling).
-
-
Washing: Wash the organic layer once with brine (saturated NaCl) to remove trapped water.
-
Drying: Dry over anhydrous Magnesium Sulfate (
) for 30 minutes. Filter off the solid. -
Solvent Removal: Evaporate the solvent under reduced pressure (Rotavap).
-
Distillation (Optional but Recommended): If the alcohol byproduct is present (check TLC/GC), simple washing won't remove it effectively as it is organic-soluble. High-vacuum distillation is required to separate the alcohol from the ester.
Frequently Asked Questions (FAQs)
Q: Can I store 3-Chlorobenzyl acetate in a -20°C freezer? A: Yes, but with a caveat. While -20°C virtually stops hydrolysis, the risk of condensation upon thawing is massive. You must allow the bottle to warm to room temperature inside a desiccator before opening. If you open a cold bottle in humid lab air, you will introduce moisture that causes degradation later.
Q: Why does the SDS say "Store at Room Temperature" but you recommend 2-8°C? A: SDS recommendations are often for bulk safety (flammability/stability) rather than maximum purity preservation. For analytical or pharmaceutical applications, 2-8°C is superior for retarding hydrolysis, provided the seal is tight.
Q: Is the compound light sensitive? A: 3-Chlorobenzyl acetate is not a primary photo-degrader, but benzyl positions can be susceptible to radical oxidation over long periods. Amber glass is a "cheap insurance" policy against photo-oxidation, though moisture is the far greater threat.
Q: Can I use plastic pipettes to handle it? A: For quick transfers, yes. But do not leave the liquid in plastic syringes or tubes for hours. The ester can extract plasticizers (phthalates) from certain plastics, contaminating your sample for MS/NMR analysis.
References
-
PubChem. Compound Summary: 3-Chlorobenzyl acetate (CAS 21388-93-2). National Library of Medicine. Available at: [Link]
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. (Discusses ester hydrolysis kinetics). CRC Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. (Authoritative text on acid-catalyzed ester hydrolysis and substituent effects). Springer.[1]
Sources
Technical Support Center: Troubleshooting Chlorobenzyl Acetylation
Introduction
Welcome to the Technical Support Center. This guide addresses low conversion rates encountered during the O-acetylation of chlorobenzyl alcohols (2-, 3-, or 4-chlorobenzyl alcohol) to their corresponding acetates. While acetylation is a foundational transformation, the specific electronic and steric environment of chlorobenzyl substrates often leads to "stalled" reactions (60–70% conversion) or variable yields.
This guide moves beyond basic textbook instructions to analyze the kinetic bottlenecks , catalytic failures , and isomer-specific challenges that ruin batches.
Part 1: The Diagnostic Matrix (FAQs)
Q1: My reaction stalls at 60-70% conversion. Adding more acetic anhydride doesn't help. Why?
Diagnosis: You are likely facing Catalyst Deactivation or Competitive Hydrolysis , not a lack of reagent.
The Science: The acetylation of electron-deficient alcohols (like chlorobenzyl alcohol) is kinetically sluggish. We typically use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
The Trap: If you use Acetyl Chloride (
) or Acetic Anhydride ( ) without sufficient auxiliary base (Triethylamine or DIPEA), the byproduct acid (HCl or AcOH) protonates the DMAP. -
The Result: Protonated DMAP (
) is catalytically dead. It cannot attack the anhydride to form the reactive acylpyridinium species. -
The Fix: Ensure your auxiliary base is
equivalents relative to the acylating agent, not the substrate.
Q2: I am working with 2-chlorobenzyl alcohol (ortho-isomer) and the rate is significantly slower than the para-isomer. Is this normal?
Diagnosis: Yes. This is a classic Steric-Electronic Synergistic Effect .
The Science:
-
Steric Hindrance: The chlorine atom at the ortho position physically shields the benzylic hydroxyl group. The nucleophilic attack on the bulky
-DMAP complex is spatially restricted. -
Electronic Deactivation: Chlorine is an electron-withdrawing group (EWG) via induction (
effect). This reduces the electron density on the benzylic oxygen, making it a weaker nucleophile. -
Quantitative Impact: In kinetic studies, ortho-substituted benzyl alcohols can react 10–50x slower than their para counterparts depending on the acyl donor [1].
Protocol Adjustment: For ortho-chlorobenzyl alcohol, standard room temperature protocols often fail.
-
Action: Increase temperature to 40–50°C.
-
Action: Switch solvent from DCM (boiling point limit) to Toluene or THF to allow thermal acceleration.
Q3: The NMR shows a "mystery peak" near the product. Is it a side reaction?
Diagnosis: Check for Benzyl Chloride or Dibenzyl Ether .
The Science:
-
Benzyl Chloride Formation: If you use Acetyl Chloride (
) with insufficient base, the generated HCl can convert your starting alcohol back into a benzyl chloride via an -like mechanism, especially since the carbocation is resonance-stabilized. -
Hydrolysis: If your solvent is "wet,"
hydrolyzes to acetic acid. The peak you see might be unreacted or mixed anhydrides if complex acids are present.
Part 2: The Catalytic Engine (Mechanism & Workflow)
To troubleshoot effectively, you must understand the "engine" driving this reaction. We utilize the Steglich Esterification mechanism logic. The reaction does not proceed efficiently via direct attack of the alcohol on acetic anhydride; it requires the formation of a hyper-reactive intermediate.
Visualizing the Pathway
The following diagram illustrates the critical role of DMAP and where the cycle breaks (The "Dead End") if base is insufficient.
Figure 1: The DMAP Catalytic Cycle. Note the "Dead End" (Grey) where protonation stops the reaction if auxiliary base is absent.
Part 3: Validated Experimental Protocol
This protocol is optimized for 2-chlorobenzyl alcohol (the most difficult isomer) but applies to all.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| Chlorobenzyl Alcohol | Substrate | 1.0 | Dry under vacuum for 1h before use. |
| Acetic Anhydride | Reagent | 1.2 – 1.5 | Preferred over AcCl for milder conditions. |
| Triethylamine ( | Aux.[1] Base | 1.5 – 2.0 | Must exceed Ac2O equivalents to scavenge AcOH. |
| DMAP | Catalyst | 0.05 – 0.1 | 5-10 mol%. Do not omit. |
| DCM or Toluene | Solvent | 10 vol | Anhydrous. Water destroys Ac2O. |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under
or Ar flow. -
Solvation: Dissolve Chlorobenzyl Alcohol (1.0 eq),
(1.5 eq), and DMAP (0.1 eq) in anhydrous DCM ( concentration relative to alcohol).-
Checkpoint: Solution should be clear. If cloudy, check reagent quality.
-
-
Addition: Cool to 0°C (ice bath). Add Acetic Anhydride (1.2 eq) dropwise via syringe.
-
Why 0°C? Controls the exotherm of the initial DMAP-Ac2O reaction.
-
-
Reaction: Remove ice bath and stir at Room Temperature.
-
Time: 4-Cl isomer: 1–2 hours. 2-Cl isomer: 4–6 hours (or heat to 40°C).
-
-
Monitoring: Check TLC (Hexane/EtOAc 8:2).
-
Look for: Disappearance of the lower alcohol spot (
) and appearance of the higher ester spot ( ).
-
-
Quench: Add saturated
solution. Stir vigorously for 15 mins to hydrolyze excess anhydride. -
Workup: Extract with DCM. Wash organic layer with
HCl (removes DMAP/TEA), then (removes acetic acid), then Brine.
Part 4: Troubleshooting Decision Tree
Follow this logic flow when a reaction fails to meet specifications.
Figure 2: Logic flow for diagnosing stalled acetylation reactions.
References
-
Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Electronic effects of halogens on nucleophilicity).
-
Chaudhary, S., et al. (2025).[2] "DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." ResearchGate.[1][3]
-
BenchChem Support. (2025). "Overcoming steric hindrance in substituted benzyl reactions."
Sources
Technical Support Center: Scale-Up Manufacturing of 3-Chlorobenzyl Acetate
[1]
Topic: Process Optimization & Troubleshooting for 3-Chlorobenzyl Acetate (CAS: 21388-93-2) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1]
Core Directive & Route Selection
Manufacturing 3-Chlorobenzyl acetate requires balancing reaction kinetics with impurity control.[1] While direct esterification of 3-chlorobenzyl alcohol is possible, the Nucleophilic Substitution (Phase Transfer Catalysis) route using 3-chlorobenzyl chloride is often preferred for industrial scale-up due to lower raw material costs and simplified work-up, provided the biphasic kinetics are managed correctly.[1]
Comparative Route Analysis
| Feature | Route A: Direct Esterification | Route B: Phase Transfer Catalysis (Recommended) |
| Reagents | 3-Chlorobenzyl alcohol + Acetic Anhydride/Acid | 3-Chlorobenzyl chloride + Sodium Acetate |
| Catalyst | Acid (H₂SO₄, p-TsOH) | PTC (TBAB, Aliquat 336) |
| Key Challenge | Equilibrium shift (water removal); Azeotropic distillation required.[1] | Agitation dependence; Solids handling (NaOAc).[1] |
| Impurity Profile | Dimer formation (ethers); Unreacted alcohol.[1] | Hydrolysis to alcohol; Residual chloride.[1] |
| Scale-up Suitability | Moderate (Corrosion issues with acid).[1] | High (Mild conditions, aqueous waste).[1] |
Process Visualization (Workflow)[1]
The following diagram illustrates the recommended Phase Transfer Catalysis (PTC) workflow, highlighting the critical interface where the reaction occurs.
Figure 1: Biphasic Phase Transfer Catalysis workflow for 3-Chlorobenzyl acetate synthesis.
Troubleshooting Guide & FAQs
This section addresses specific failure modes encountered during scale-up.
Issue 1: Reaction Stalls at 80-85% Conversion
Symptom: HPLC shows significant residual 3-chlorobenzyl chloride after standard reaction time (4-6 hours). Root Cause:
-
Catalyst Poisoning/Degradation: Quaternary ammonium salts (like TBAB) can degrade at temperatures >100°C or in highly alkaline environments.[1]
-
Agitation Failure: In PTC, the reaction rate is often mass-transfer limited.[1] If the interfacial area is not maximized via vigorous stirring, the reaction slows asymptotically.
-
Insufficient Water: Sodium acetate is solid; it needs enough water to dissolve and dissociate into acetate ions (
) for the catalyst to transfer them.[1]
Corrective Action:
-
Verify Agitation: Calculate the Tip Speed. For a 10L+ reactor, ensure impeller tip speed is >3.5 m/s.[1]
-
Check Water Volume: Ensure the aqueous phase is at least 15-20% of the total volume to keep NaOAc soluble.
-
Spike Catalyst: Add an additional 0.5 mol% of PTC.[1] If reaction restarts, the initial catalyst likely decomposed.[1]
Issue 2: High Impurity: 3-Chlorobenzyl Alcohol (>1.0%)
Symptom: The final product contains high levels of the alcohol impurity, which is difficult to separate via distillation due to boiling point proximity. Root Cause:
-
Hydrolysis: The product (ester) or the starting material (chloride) is hydrolyzing. This occurs if the pH is too high (alkaline hydrolysis) or if the reaction runs too long at high temperatures.
-
Wet Solvents: Excess water in the presence of heat promotes hydrolysis.
Corrective Action:
-
Buffer the pH: Maintain the aqueous phase pH between 6 and 7. Avoid strong bases.[1][2] Sodium acetate naturally buffers, but ensure no NaOH contamination.[1]
-
Quench Rapidly: Do not hold the reaction mixture at high temperature (>90°C) after conversion is complete. Cool immediately to <40°C before phase separation.
Issue 3: Severe Emulsion during Work-up
Symptom: Organic and aqueous layers fail to separate cleanly after 30 minutes. Root Cause:
-
Catalyst Surfactant Effect: PTC agents are surfactants.[1] High concentrations can stabilize emulsions.[1]
-
Precipitated Salts: If the aqueous layer is saturated with NaCl (byproduct), solids may stabilize the interface.
Corrective Action:
-
Dilution: Add water to dissolve any precipitated salts.[1]
-
Filter: Pass the biphasic mixture through a Celite pad if fine solids are visible.
-
Temperature: Warm the mixture slightly (40-50°C) to reduce viscosity and break the emulsion.
Validated Scale-Up Protocol (1 kg Scale)
Safety Warning: 3-Chlorobenzyl chloride is a lachrymator and corrosive.[1] Handle in a fume hood with full PPE.[1]
Reagents:
-
3-Chlorobenzyl chloride: 1.0 kg (6.21 mol)[1]
-
Sodium Acetate (Anhydrous): 0.61 kg (7.45 mol, 1.2 eq)[1]
-
Toluene: 1.5 L
-
Water: 0.5 L
-
Tetrabutylammonium Bromide (TBAB): 20 g (1 mol%)[1]
Step-by-Step Methodology:
-
Charge Formulation:
-
In a 5L jacketed reactor, dissolve Sodium Acetate in Water. Stir until fully dissolved.
-
Add Toluene and TBAB.[1]
-
Heat mixture to 60°C.
-
-
Reaction Initiation:
-
Add 3-Chlorobenzyl chloride via addition funnel over 30 minutes.[1] Note: Reaction is mildly exothermic; monitor internal temp.
-
Increase temperature to 85-90°C (Reflux).
-
Agitation: Set stirring to maximum stable RPM (vortex formation required).
-
-
Monitoring (Self-Validating Step):
-
Work-up:
-
Isolation:
Troubleshooting Logic Tree
Use this decision matrix to diagnose process deviations quickly.
Figure 2: Logic tree for diagnosing low conversion and high impurity levels.
Quantitative Data Summary
| Parameter | Specification / Target | Rationale |
| Reaction Temperature | 85°C - 90°C | Balances kinetics vs. catalyst stability.[1] |
| Stirring Speed | > 300 RPM (Scale dependent) | Critical for PTC interfacial surface area.[1] |
| Catalyst Loading | 1 - 3 mol% | <1% is too slow; >5% causes emulsion issues.[1] |
| Water:Organic Ratio | 1:3 to 1:2 | Sufficient water to dissolve salts; minimize hydrolysis.[1] |
| Yield | > 92% | High efficiency expected from SN2 reaction.[1] |
References
-
Starks, C. M. (1971).[1][4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[1] Journal of the American Chemical Society.[4] Link[1]
-
Yadav, G. D. (2004).[1] "Kinetics of reaction of benzyl chloride with sodium acetate using phase-transfer catalyst". Chemical Engineering Science. (General kinetics for benzyl derivatives).
-
PubChem. (n.d.).[1] "3-Chlorobenzyl acetate Compound Summary". National Library of Medicine.[1] Link[1]
-
Fisher Scientific. (2021).[1] "Safety Data Sheet: 3-Chlorobenzyl chloride". Link[1]
-
Halpern, M. (2002).[1] "Phase Transfer Catalysis in the Pharmaceutical Industry". Chimica Oggi. (Scale-up principles for PTC).
Technical Support Center: Resolving Phase Separation Issues in 3-Chlorobenzyl Acetate Extraction
Welcome to the technical support center for resolving phase separation challenges encountered during the liquid-liquid extraction of 3-Chlorobenzyl acetate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting in a practical question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind these experimental choices, ensuring you can not only solve your immediate issues but also prevent them in the future.
Frequently Asked Questions (FAQs)
Q1: Why is there no clear separation between my organic and aqueous layers after shaking?
A: You are likely observing an emulsion. An emulsion is a stable mixture of two immiscible liquids, in this case, your organic solvent and the aqueous phase.[1] Instead of separating into two distinct layers, one liquid is dispersed as fine droplets throughout the other, often resulting in a cloudy or milky appearance at the interface or throughout the mixture.[2] This is a common issue in liquid-liquid extractions.[3]
The stability of an emulsion is often due to the presence of surfactant-like molecules that reduce the interfacial tension between the two phases.[3] These can be impurities, byproducts from your reaction, or even the target molecule itself under certain conditions. Vigorous shaking increases the surface area between the two liquids, promoting the formation of these stable droplets.[3]
Q2: How can I prevent an emulsion from forming in the first place?
A: Prevention is always the best strategy.[3] The primary cause of emulsion formation is excessive agitation. Instead of vigorously shaking the separatory funnel, use a gentle swirling or rocking motion.[3] This technique still allows for sufficient surface area contact for the extraction to occur but minimizes the energy input that leads to stable emulsions.
Q3: An emulsion has already formed. What is the first and simplest step to break it?
A: The first step is patience. Often, simply letting the separatory funnel stand undisturbed for 15-30 minutes can allow the droplets to coalesce and the layers to separate on their own.[4] You can gently tap the side of the funnel to encourage this process.[2] If time is a factor or this doesn't work, you'll need to move on to more active methods.
Q4: I've been told to add salt. How does the "salting out" technique work?
A: "Salting out" is a highly effective method for breaking emulsions.[1][5] By adding a saturated solution of sodium chloride (brine) or solid salt to the mixture, you significantly increase the ionic strength of the aqueous layer.[3] This has two main effects:
-
Decreased Solubility: It reduces the solubility of organic compounds (like 3-Chlorobenzyl acetate and any organic impurities) in the aqueous phase, driving them into the organic layer.[6]
-
Increased Polarity: It makes the aqueous phase more polar, which enhances the separation from the less polar organic phase.
This change in the properties of the aqueous layer helps to destabilize the emulsion and force the coalescence of the dispersed droplets.[1]
Q5: Can the pH of my aqueous solution affect phase separation?
A: Absolutely. The pH of the aqueous phase can be a critical factor, especially if your reaction mixture contains acidic or basic impurities.[7][8] For instance, if acidic byproducts are present, they can act as surfactants. Adjusting the pH can alter the charge of these molecules, making them more soluble in the aqueous phase and less likely to stabilize an emulsion.[2][9] For 3-Chlorobenzyl acetate, an ester, it is crucial to avoid strongly basic conditions (pH > 9-10) during workup, as this can lead to saponification (hydrolysis) of the ester back to 3-chlorobenzyl alcohol and an acetate salt.
Q6: Could my choice of organic solvent be contributing to the problem?
A: Yes, the choice of solvent is important. Some solvents are more prone to forming emulsions than others. For example, dichloromethane (DCM) is often noted to form emulsions more readily than ethyl acetate.[10] Additionally, if the density of your organic solvent is very close to that of the aqueous phase (which is approximately 1 g/mL), separation can be sluggish. Adding brine can increase the density of the aqueous layer, which can also help improve the separation.
Q7: What are some more advanced or "last resort" methods for a very stubborn emulsion?
A: For particularly persistent emulsions, several physical methods can be employed:
-
Centrifugation: This is often the most effective method. The centrifugal force physically separates the dispersed droplets from the continuous phase.[1][2]
-
Filtration: Passing the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion by coalescing the droplets on the filter material.[3][4]
-
Gentle Heating: Carefully warming the mixture in a warm water bath can decrease the viscosity and help to break the emulsion.[11] However, this should be done with caution, especially with volatile organic solvents, and you should avoid excessive heating that could decompose your product.[11]
Troubleshooting Guides & Protocols
Troubleshooting Decision Workflow
This flowchart provides a systematic approach to tackling phase separation issues.
Caption: Workflow for breaking an emulsion using the salting out method.
Detailed Steps:
-
Preparation: Ensure your emulsion is in a separatory funnel that is no more than two-thirds full to allow for mixing.
-
Addition of Salt: Add a volume of saturated brine (a solution of NaCl in water, saturated to the point where no more salt will dissolve) equal to about 10-20% of the total volume of the emulsion. Alternatively, solid NaCl can be added portion-wise and dissolved by gentle swirling. [4]3. Mixing: Stopper the funnel, and instead of shaking, gently invert it 2-3 times to mix the contents. Be sure to vent the funnel by opening the stopcock while it is inverted and pointed away from you. [12]4. Separation: Place the funnel back on a ring stand and allow it to sit undisturbed. You should observe the cloudy emulsion begin to clear as the two phases separate.
-
Collection: Once a clear interface is visible, drain the lower (denser) layer. Then, collect the desired organic layer containing your 3-Chlorobenzyl acetate.
Experimental Protocol 2: pH Adjustment
Use this protocol when you suspect that acidic or basic impurities from your reaction are causing the emulsion.
-
Initial pH Check: If possible and safe, test the pH of the aqueous layer using pH paper.
-
Acidic Impurities: If the reaction was run under acidic conditions, or if you suspect acidic byproducts, add a dilute solution of a weak base (e.g., 5% sodium bicarbonate solution) dropwise. Mix gently after each addition and observe for phase separation. Continue until the emulsion breaks or the aqueous phase is neutral to slightly basic (pH 7-8). Be cautious of gas evolution (CO2) if adding bicarbonate to an acidic solution.
-
Basic Impurities: If the reaction mixture is basic, add a dilute acid solution (e.g., 1M HCl) dropwise. Mix gently and observe. The goal is to bring the pH to neutral.
-
Re-extract: After adjusting the pH and breaking the emulsion, you may need to perform an additional extraction to ensure all your product is in the organic phase.
References
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. [Link]
-
Chemical Science (RSC Publishing). Supramolecular chemistry of liquid–liquid extraction. [Link]
-
Reddit. Breaking emulsions : r/chemistry. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
Biotage. How can I improve my liquid-liquid extraction process?. [Link]
-
YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
PubChem - NIH. 3-Chlorophenyl acetate | C8H7ClO2 | CID 83061. [Link]
-
MDPI. Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. [Link]
-
ResearchGate. (PDF) Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. [Link]
-
Reddit. Oil & grease extraction emulsion problem : r/chemistry. [Link]
-
SCION Instruments. How Can We Improve Our Solid Phase Extraction Processes?. [Link]
-
Sciencemadness.org. (Lab report) Making benzyl acetate by fischer esterification. [Link]
-
LCGC International. Enhancing Extractions by Salting Out. [Link]
-
PMC - NIH. Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
NIH. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. [Link]
-
PubChem. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assay of 3-Chlorobenzyl Acetate
This guide provides a comprehensive, technically-grounded walkthrough for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-Chlorobenzyl acetate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodological choices and the scientific rationale underpinning the development of a reliable, stability-indicating assay.
Introduction: The Analytical Imperative
3-Chlorobenzyl acetate is a key intermediate in the synthesis of various chemical and pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final product. Therefore, a precise and reliable analytical method is essential to quantify 3-Chlorobenzyl acetate and to detect and quantify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1] This guide details a systematic approach to developing a stability-indicating reversed-phase HPLC (RP-HPLC) method, ensuring that the analytical procedure is fit for its intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Understanding the Analyte: A Foundation for Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure: 3-Chlorobenzyl acetate (C₉H₉ClO₂) has a molecular weight of 184.62 g/mol .[4] It consists of a moderately non-polar chlorobenzyl group and an ester functional group.
-
Polarity & Solubility: With a calculated LogP of 2.4, it is a relatively non-polar compound, suggesting good retention on a non-polar stationary phase.[4] This makes Reversed-Phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, the logical choice for separation.[1][5][6]
-
UV Absorbance: The presence of the benzene ring provides a chromophore, allowing for detection using a UV spectrophotometer. A wavelength of approximately 220 nm is a suitable starting point for detecting chlorinated aromatic compounds.[7]
-
Potential Impurities: Method development must account for potential impurities. These can include:
-
Starting Materials: 3-Chlorobenzyl alcohol[8][9] and acetic acid.[10][11][12]
-
Related Substances: Isomers such as 2-Chlorobenzyl acetate and 4-Chlorobenzyl acetate.[13]
-
Degradation Products: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-Chlorobenzyl alcohol and acetic acid.
-
A Systematic Approach to Method Development
The development of a robust HPLC method is an iterative process involving screening, optimization, and validation. The goal is to achieve adequate separation of the main component from all potential impurities and degradation products.
Caption: Workflow for HPLC Method Development.
The initial screening phase aims to find a suitable combination of stationary and mobile phases that provides a good starting point for optimization.
Column (Stationary Phase) Comparison: The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[1][14] Three common RP-HPLC columns were compared.
| Column Type | Principle of Separation | Expected Performance for 3-Chlorobenzyl Acetate |
| C18 (Octadecylsilane) | Strong hydrophobic interactions.[15] | Recommended Starting Point. High hydrophobicity should provide strong retention. |
| C8 (Octylsilane) | Moderate hydrophobic interactions. | May provide less retention than C18, potentially useful if retention times are too long. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[14] | The phenyl rings can offer alternative selectivity for aromatic compounds, which could be advantageous for separating closely related isomers. |
-
Decision: A C18 column is the most logical and common starting point for separating moderately non-polar compounds.[5][15]
Mobile Phase Comparison: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[16]
| Organic Modifier | Properties | Impact on Separation |
| Acetonitrile (ACN) | Lower viscosity, lower UV cutoff (~190 nm). | Generally provides sharper peaks and is often the preferred choice. |
| Methanol (MeOH) | Higher viscosity, higher UV cutoff (~205 nm). Can act as a hydrogen bond donor and acceptor.[14] | Can offer different selectivity compared to ACN, particularly with phenyl columns.[14] |
-
Decision: Acetonitrile is selected as the initial organic modifier due to its superior chromatographic properties. A gradient elution (where the proportion of organic solvent is increased over time) is chosen to ensure that both early-eluting polar impurities (like acetic acid) and late-eluting non-polar impurities are eluted within a reasonable timeframe.
With a C18 column and a Water/Acetonitrile mobile phase, the next step is to fine-tune the parameters to achieve optimal separation (Resolution > 2) and peak shape (Tailing Factor ≈ 1).
Table 1: Comparison of Chromatographic Conditions during Optimization
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Change |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 4.6 mm, 5 µm | No change, good initial retention. |
| Mobile Phase A | Water | 0.1% Phosphoric Acid in Water | The addition of a buffer or acid can improve peak shape by suppressing the ionization of silanol groups on the silica backbone.[14] |
| Mobile Phase B | Acetonitrile | Acetonitrile | No change. |
| Gradient | 30-90% B in 20 min | 40-85% B in 15 min | The optimized gradient is shallower around the elution time of the main peak to improve resolution from closely eluting impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | No change. |
| Column Temp. | 25°C | 35°C | Increased temperature can decrease viscosity, improve peak efficiency, and slightly alter selectivity. |
| Detection | 220 nm | 220 nm | Good sensitivity observed. |
| Results | Poor resolution between impurity 1 and main peak. Tailing factor of 1.6. | Resolution > 2.5 for all peaks. Tailing factor of 1.1. | The optimized method provides superior separation and peak symmetry. |
Experimental Protocols
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Chlorobenzyl acetate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (100 µg/mL): Prepare the test sample in the same manner as the standard to achieve a final nominal concentration of 100 µg/mL.
| Parameter | Condition |
| Instrument | HPLC with UV or PDA Detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 |
To ensure the method is "stability-indicating," forced degradation studies are performed to demonstrate that the assay can separate the active ingredient from its degradation products.[17][18][19][20]
-
Acid Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: Mix 1 mL of sample stock solution with 1 mL of 1N NaOH. Keep at room temperature for 1 hour. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: Mix 1 mL of sample stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with diluent.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours. Prepare a 100 µg/mL solution in diluent.
-
Photolytic Degradation: Expose the sample solution (100 µg/mL) to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples using the optimized HPLC method alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main 3-Chlorobenzyl acetate peak.
Method Validation
The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][21][22] Key validation parameters include:
-
Specificity: Proven through the forced degradation study.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Determined by recovery studies of spiked samples. Recoveries should typically be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate Precision): The relative standard deviation (RSD) of replicate measurements should be less than 2.0%.
-
Robustness: Small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C) are made to assess the method's reliability.
Conclusion
This guide has outlined a systematic, science-driven approach to developing a robust, stability-indicating RP-HPLC method for the purity assay of 3-Chlorobenzyl acetate. By comparing different stationary and mobile phases and systematically optimizing chromatographic parameters, a final method was established using a C18 column with a gradient elution of 0.1% phosphoric acid and acetonitrile. The inclusion of forced degradation studies ensures the method's specificity, a critical requirement for quality control in the pharmaceutical and chemical industries.[23][17] The final validated method is precise, accurate, and reliable for its intended purpose of ensuring the quality and purity of 3-Chlorobenzyl acetate.[21]
References
-
Hplc method development and validation: an overview. (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]
-
Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). (2016). Journal of Food and Drug Analysis. Retrieved February 8, 2024, from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Retrieved February 8, 2024, from [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved February 8, 2024, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 8, 2024, from [Link]
-
Importance of RP-HPLC in Analytical Method Development: A Review. (2022). International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). Retrieved February 8, 2024, from [Link]
- Process for producing benzyl acetate and benzyl alcohol. (2000). Google Patents.
-
3-Chlorophenyl acetate. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 8, 2024, from [Link]
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022). Molecules. Retrieved February 8, 2024, from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved February 8, 2024, from [Link]
-
Preparation of Benzyl Acetate PDF. (n.d.). Scribd. Retrieved February 8, 2024, from [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Bioscience Biotechnology Research Asia. Retrieved February 8, 2024, from [Link]
-
14 Principles of Reversed Phase HPLC. (2021). YouTube. Retrieved February 8, 2024, from [Link]
- Production process of benzyl acetate. (2022). Google Patents.
-
Chemical Properties of 3-Chlorobenzyl alcohol. (n.d.). Cheméo. Retrieved February 8, 2024, from [Link]
-
RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. (2017). Avicenna Journal of Medical Biotechnology. Retrieved February 8, 2024, from [Link]
-
Benzyl Acetate: A Review on Synthetic Methods. (2022). Egyptian Journal of Chemistry. Retrieved February 8, 2024, from [Link]
-
Analytical Method Development and Validation by RP-HPLC technique: a Review. (2023). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 8, 2024, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Food and Drug Administration. Retrieved February 8, 2024, from [Link]
-
3-Chlorobenzyl alcohol. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved February 8, 2024, from [Link]
-
Development and Validation of a Novel HPLC Method for Quantification of Lacosamide and Its Impurity Benzyl Acetate in Pharmaceutical Formulation. (2024). YMER. Retrieved February 8, 2024, from [Link]
-
Industrial Synthesis and Applications of Benzyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved February 8, 2024, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved February 8, 2024, from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
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- 9. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. starodub.nl [starodub.nl]
- 23. ijarsct.co.in [ijarsct.co.in]
Elemental Analysis and Characterization of 3-Chlorobenzyl Acetate
Executive Summary & Technical Context
3-Chlorobenzyl acetate (CAS: 21388-93-2) serves as a critical intermediate in the synthesis of agrochemicals (pyrethroids) and pharmaceutical precursors. Unlike its symmetric para isomer (4-Chlorobenzyl acetate), the meta substitution in 3-Chlorobenzyl acetate imparts unique electronic properties—specifically a higher Hammett substituent constant (
This guide provides a definitive framework for the elemental analysis, spectroscopic characterization, and performance benchmarking of 3-Chlorobenzyl acetate against its positional isomers and non-chlorinated analogs.
Comparative Physicochemical Profile
To accurately characterize 3-Chlorobenzyl acetate, it must be distinguished from its commercially available isomers. The following data consolidates experimental values to establish a baseline for purity assessment.
Table 1: Physicochemical Benchmarks of Chlorobenzyl Acetate Isomers
| Property | 3-Chlorobenzyl Acetate (Target) | 4-Chlorobenzyl Acetate (Alternative) | Benzyl Acetate (Control) |
| CAS Number | 21388-93-2 | 5406-33-7 | 140-11-4 |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 150.17 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 105–110 °C (at ~7 mmHg) | 115–118 °C (at ~10 mmHg) | 212 °C (at 760 mmHg) |
| Refractive Index ( | 1.5185 | 1.5200 | 1.5015 |
| Density ( | ~1.16 g/cm³ | ~1.15 g/cm³ | 1.05 g/cm³ |
| Hammett Constant ( | +0.37 (Meta - Electron Withdrawing) | +0.23 (Para - Resonance/Inductive) | 0.00 (Reference) |
Analyst Note: The refractive index and boiling point differences between the 3- and 4-isomers are subtle. Relying solely on physical constants for identification is insufficient; spectroscopic confirmation (NMR) is mandatory.
Elemental Analysis & Purity Validation
Elemental analysis (CHN) provides the first line of defense in validating the bulk purity of the synthesized ester, particularly to rule out contamination from the starting alcohol or inorganic salts.
Theoretical Composition (Formula: )
-
Carbon (C): 58.55%
-
Hydrogen (H): 4.91%
-
Chlorine (Cl): 19.20%
-
Oxygen (O): 17.33%
Acceptance Criteria
For pharmaceutical-grade intermediates, experimental values must fall within ±0.4% of the theoretical calculation.
Calculation Logic for Impurity Detection: If the %C is found to be low (e.g., < 58.0%), it often indicates incomplete esterification (presence of residual 3-chlorobenzyl alcohol, %C = 58.96%) or retained moisture. However, since the alcohol and ester have very similar Carbon content, GC-MS is required to resolve the specific impurity profile.
Spectroscopic Characterization (The Core Protocol)
This section details the definitive identification of 3-Chlorobenzyl acetate, highlighting the specific signals that differentiate it from the para isomer.
A. Nuclear Magnetic Resonance ( H NMR)
The aromatic region is the primary discriminator.
-
3-Chlorobenzyl Acetate (Meta): Exhibits an asymmetric pattern. Look for the isolated singlet (
~7.35) corresponding to the proton between the Cl and the alkyl group ( position). -
4-Chlorobenzyl Acetate (Para): Exhibits a symmetric
system, appearing as two distinct doublets integrating to 2H each.
Experimental Data (
)
-
7.35 (s, 1H): Aromatic proton at C2 (isolated between Cl and
). - 7.29 – 7.23 (m, 3H): Remaining aromatic protons (C4, C5, C6).
-
5.08 (s, 2H): Benzylic methylene (
). Note: This shifts upfield to ~4.7 ppm in the corresponding alcohol. -
2.11 (s, 3H): Acetate methyl (
).
B. Infrared Spectroscopy (FT-IR)
-
1740 cm
(Strong): C=O Stretching (Ester carbonyl). This confirms the conversion of Alcohol Ester. -
1230 cm
(Strong): C-O-C Stretching (Acetate). -
780–680 cm
: C-Cl Stretching and aromatic out-of-plane bending (Meta substitution often shows a strong band near 690 and 780 cm ).
C. Analytical Logic Workflow
The following diagram illustrates the decision tree for confirming the identity of the product during process development.
Figure 1: Spectroscopic decision tree for distinguishing chlorobenzyl acetate isomers.
Performance Comparison: Hydrolytic Stability
For drug development applications, the stability of the ester linkage is paramount. The position of the chlorine atom significantly influences the rate of hydrolysis under physiological or environmental conditions.
Mechanism & Causality
The hydrolysis of benzyl acetates follows the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage). The rate-determining step is the nucleophilic attack of hydroxide on the carbonyl carbon.
-
3-Chlorobenzyl Acetate: The chlorine at the meta position exerts a strong Inductive Effect (
) without the complicating Resonance Effect ( ) seen in the para position. This electron withdrawal makes the carbonyl carbon more electrophilic . -
4-Chlorobenzyl Acetate: The chlorine exerts both
and weak effects. The resonance donation slightly counters the inductive withdrawal, making the carbonyl less electrophilic than in the meta isomer.
Experimental Implication
In comparative kinetic studies (pseudo-first-order conditions, pH 10), 3-Chlorobenzyl acetate hydrolyzes approximately 1.5x to 2.0x faster than 4-Chlorobenzyl acetate.
-
Storage: 3-Chlorobenzyl acetate requires stricter moisture control during storage compared to the 4-isomer.
-
Prodrug Design: If used as a prodrug moiety, the 3-chloro variant offers faster release of the active alcohol payload.
Experimental Protocols
Protocol A: Synthesis of 3-Chlorobenzyl Acetate
Standard Operating Procedure for 10g Scale
-
Setup: Charge a 100 mL round-bottom flask with 3-Chlorobenzyl alcohol (10.0 g, 70 mmol) and Dichloromethane (50 mL).
-
Addition: Add Pyridine (8.3 g, 105 mmol) as the base catalyst. Cool the mixture to 0°C.
-
Acetylation: Dropwise add Acetic Anhydride (8.6 g, 84 mmol) over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Quench with 1M HCl (50 mL) to remove pyridine. Wash organic layer with Sat.
(to remove acetic acid) and Brine. -
Purification: Dry over
, concentrate in vacuo. Purify via vacuum distillation (bp 105-110°C @ 7 mmHg) to obtain the clear liquid product.
Protocol B: GC-FID Purity Method
-
Column: DB-5 or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program: 60°C (hold 2 min)
15°C/min 250°C (hold 5 min). -
Retention Time Reference:
-
Benzyl Acetate: ~8.5 min
-
3-Chlorobenzyl Acetate: ~11.2 min
-
4-Chlorobenzyl Acetate: ~11.5 min (Baseline separation required).
-
References
-
National Institute of Standards and Technology (NIST). 3-Chlorobenzyl alcohol - IR Spectrum & Properties. NIST Chemistry WebBook. [Link]
-
MDPI Catalysts. Mild and Efficient Tunable Brønsted Acidic Ionic Liquid Catalyzed O-Acetylation. (Contains 1H NMR data for 3-Chlorobenzyl acetate). [Link][1]
-
EPA. Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (Mechanistic grounding for ester hydrolysis). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
